Tert-Butyl 3-(Hydroxymethyl)-8-Methyl-5,6-Dihydro-[1,2,4]Triazolo[4,3-A]Pyrazine-7(8H)-Carboxylate
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Overview
Description
Tert-Butyl 3-(Hydroxymethyl)-8-Methyl-5,6-Dihydro-[1,2,4]Triazolo[4,3-A]Pyrazine-7(8H)-Carboxylate is a complex organic compound belonging to the class of triazolopyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazolo[4,3-a]pyrazine core, makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
The synthesis of Tert-Butyl 3-(Hydroxymethyl)-8-Methyl-5,6-Dihydro-[1,2,4]Triazolo[4,3-A]Pyrazine-7(8H)-Carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazolopyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrazine ring system.
Functional Group Modifications:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products.
Chemical Reactions Analysis
Tert-Butyl 3-(Hydroxymethyl)-8-Methyl-5,6-Dihydro-[1,2,4]Triazolo[4,3-A]Pyrazine-7(8H)-Carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced under specific conditions to modify the triazolopyrazine core.
Substitution: Functional groups on the triazolopyrazine ring can be substituted with other groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-Butyl 3-(Hydroxymethyl)-8-Methyl-5,6-Dihydro-[1,2,4]Triazolo[4,3-A]Pyrazine-7(8H)-Carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: Researchers investigate its effects on various biological pathways and its potential as a tool for studying cellular processes.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of Tert-Butyl 3-(Hydroxymethyl)-8-Methyl-5,6-Dihydro-[1,2,4]Triazolo[4,3-A]Pyrazine-7(8H)-Carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. Detailed studies, including molecular docking and biochemical assays, help elucidate the precise interactions and effects of the compound.
Comparison with Similar Compounds
Tert-Butyl 3-(Hydroxymethyl)-8-Methyl-5,6-Dihydro-[1,2,4]Triazolo[4,3-A]Pyrazine-7(8H)-Carboxylate can be compared with other triazolopyrazine derivatives, such as:
[1,2,4]Triazolo[4,3-b][1,2,4,5]Tetrazine-Based Compounds: These compounds have different ring structures and may exhibit distinct chemical and biological properties.
[1,2,4]Triazolo[4,3-a]Pyrazine Derivatives Bearing 4-Oxo-Pyridazinone Moieties: These derivatives have been studied for their potential as kinase inhibitors.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H20N4O3 |
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Molecular Weight |
268.31 g/mol |
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-8-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C12H20N4O3/c1-8-10-14-13-9(7-17)16(10)6-5-15(8)11(18)19-12(2,3)4/h8,17H,5-7H2,1-4H3 |
InChI Key |
ZPXOVHJIHRNQHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=NN=C(N2CCN1C(=O)OC(C)(C)C)CO |
Origin of Product |
United States |
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